Cas no 62717-63-9 (SKF-75670 Hydrobromide)

SKF-75670 Hydrobromide structure
SKF-75670 Hydrobromide structure
Nome del prodotto:SKF-75670 Hydrobromide
Numero CAS:62717-63-9
MF:C17H20BrNO2
MW:350.250204086304
CID:1639310
PubChem ID:173870

SKF-75670 Hydrobromide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide (1:1)
    • 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-3-methyl-1-phenyl-, hydrobromide
    • 1H-3-benzazepine-7,8-diol, 2,3,4,5-tetrahydro-3-methyl-1-phenyl-, hydrobromide (1:1)
    • 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol,hydrobromide
    • 2,3,4,5-Tetrahydro-3-methyl-1-phenyl-1H-3-benzazepine-7,8-diol Hydrobromide; SKF 75670
    • DTXSID80978339
    • SKF-75670 hydrobromide
    • CHEMBL1256698
    • SCHEMBL11707024
    • MLS002172465
    • EU-0101087
    • SKF-75670 hydrobromide, >98% (HPLC), solid
    • SKF-75670 (hydrobromide)
    • S 2941
    • NCGC00094362-01
    • AKOS030549460
    • 62717-63-9 (SKF-75670 HBr)
    • 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
    • CS-0088817
    • SMR001254096
    • SK&F 75670
    • 62717-63-9
    • SK&F-75670
    • Skf 75670
    • SR-01000076127-2
    • 3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol--hydrogen bromide (1/1)
    • SR-01000076127
    • 3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
    • SKF 75670 hydrobromide
    • LP01087
    • SKF-75670Hydrobromide
    • 7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
    • HY-125043
    • SKF-75670 Hydrobromide
    • Inchi: InChI=1S/C17H19NO2.BrH/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12;/h2-6,9-10,15,19-20H,7-8,11H2,1H3;1H
    • Chiave InChI: KWTPHNVUAVFKGB-UHFFFAOYSA-N
    • Sorrisi: CN1CCc2cc(c(cc2C(C1)c3ccccc3)O)O.Br

Proprietà calcolate

  • Massa esatta: 349.0678
  • Massa monoisotopica: 349.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 316
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.7Ų

Proprietà sperimentali

  • Punto di ebollizione: 450.1°C at 760 mmHg
  • Punto di infiammabilità: 241°C
  • PSA: 43.7

SKF-75670 Hydrobromide Informazioni sulla sicurezza

SKF-75670 Hydrobromide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S550073-10mg
SKF-75670 Hydrobromide
62717-63-9
10mg
$ 322.00 2023-04-15
Ambeed
A985437-5mg
3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
62717-63-9 97%
5mg
$862.0 2025-03-01
TRC
S550073-100mg
SKF-75670 Hydrobromide
62717-63-9
100mg
$ 3000.00 2023-09-06
Ambeed
A985437-1mg
3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
62717-63-9 97%
1mg
$385.0 2025-03-01
Ambeed
A985437-10mg
3-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol hydrobromide
62717-63-9 97%
10mg
$1385.0 2025-03-01
TRC
S550073-5mg
SKF-75670 Hydrobromide
62717-63-9
5mg
$ 201.00 2023-04-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:62717-63-9)SKF-75670 Hydrobromide
A1242287
Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):346/776/1246